
1-Benzyl-1-(4-chlorophenyl)-2,3-dihydro-1H-isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-1-(4-chlorophenyl)-2,3-dihydro-1H-isoindole is a synthetic organic compound belonging to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring This particular compound is characterized by the presence of a benzyl group and a 4-chlorophenyl group attached to the isoindole core
準備方法
The synthesis of 1-Benzyl-1-(4-chlorophenyl)-2,3-dihydro-1H-isoindole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 4-chlorobenzaldehyde.
Formation of Schiff Base: Benzylamine reacts with 4-chlorobenzaldehyde to form a Schiff base intermediate.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as an acid or base, to form the isoindole ring system.
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
化学反応の分析
1-Benzyl-1-(4-chlorophenyl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor or modulator of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-Benzyl-1-(4-chlorophenyl)-2,3-dihydro-1H-isoindole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.
類似化合物との比較
1-Benzyl-1-(4-chlorophenyl)-2,3-dihydro-1H-isoindole can be compared to other isoindole derivatives, such as:
1-Benzyl-1-phenyl-2,3-dihydro-1H-isoindole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
1-Benzyl-1-(4-methylphenyl)-2,3-dihydro-1H-isoindole: Contains a methyl group instead of a chlorine, potentially altering its chemical properties and applications.
1-Benzyl-1-(4-nitrophenyl)-2,3-dihydro-1H-isoindole:
The presence of the 4-chlorophenyl group in this compound imparts unique properties, making it distinct from other similar compounds.
特性
CAS番号 |
61139-53-5 |
|---|---|
分子式 |
C21H18ClN |
分子量 |
319.8 g/mol |
IUPAC名 |
3-benzyl-3-(4-chlorophenyl)-1,2-dihydroisoindole |
InChI |
InChI=1S/C21H18ClN/c22-19-12-10-18(11-13-19)21(14-16-6-2-1-3-7-16)20-9-5-4-8-17(20)15-23-21/h1-13,23H,14-15H2 |
InChIキー |
ZTCGITICNYOIGK-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(N1)(CC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


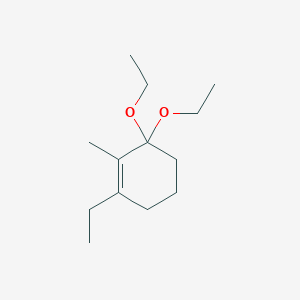
![(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone](/img/structure/B14583567.png)
![1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14583569.png)
![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)
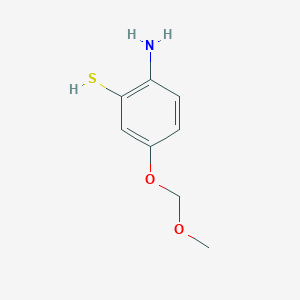
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide](/img/structure/B14583581.png)
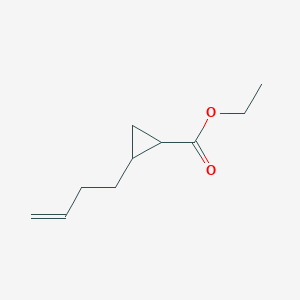
![1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine](/img/structure/B14583584.png)
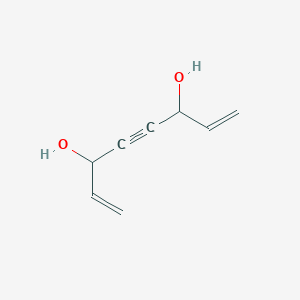
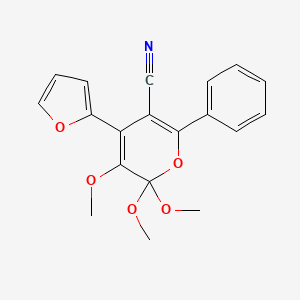
![1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583601.png)
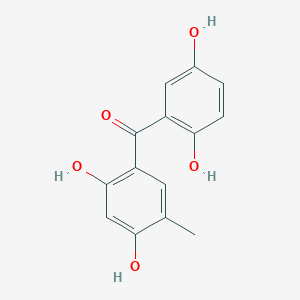
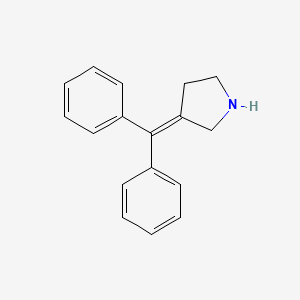
![Bis[(anthracen-9-yl)methyl]diselane](/img/structure/B14583633.png)
